Cas no 1804375-13-0 (3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine)

3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative with a unique substitution pattern, combining amino, cyano, fluoromethyl, and trifluoromethoxy functional groups. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability in active compounds. The trifluoromethoxy group contributes to electron-withdrawing effects, while the amino and cyano moieties offer versatile reactivity for further derivatization. Its well-defined heterocyclic framework is suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules targeting CNS or antimicrobial pathways. The compound's purity and stability under standard conditions ensure reliable performance in synthetic workflows.
3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine structure
1804375-13-0 structure
Product Name:3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine
CAS No:1804375-13-0
MF:C8H5F4N3O
MW:235.13841509819
CID:4910946
Update Time:2025-10-28

3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H5F4N3O/c9-2-5-7(14)6(16-8(10,11)12)1-4(3-13)15-5/h1H,2,14H2
    • InChI Key: BXPKPLMODOPXNB-UHFFFAOYSA-N
    • SMILES: FCC1C(=C(C=C(C#N)N=1)OC(F)(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 287
  • XLogP3: 1.6
  • Topological Polar Surface Area: 71.9

3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A026003801-500mg
3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine
1804375-13-0 97%
500mg
$940.80 2022-04-02
Alichem
A026003801-1g
3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine
1804375-13-0 97%
1g
$1,680.00 2022-04-02

3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine Related Literature

Additional information on 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine

3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine: A Versatile Fluorinated Pyridine Derivative for Advanced Applications

The compound 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine (CAS No. 1804375-13-0) represents a highly specialized fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This structurally unique molecule combines multiple functional groups – including an amino group, cyano group, fluoromethyl group, and trifluoromethoxy group – on a pyridine backbone, creating a scaffold with remarkable potential for diverse applications.

In recent years, the search for fluorinated pyridine derivatives has increased dramatically, as evidenced by rising Google Scholar citations and patent filings. The particular combination of substituents in 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine makes it an attractive building block for drug discovery, with its trifluoromethoxy group known to enhance metabolic stability and membrane permeability – two critical factors in modern pharmaceutical development.

The pyridine core structure of this compound provides excellent hydrogen bonding capabilities and π-stacking interactions, while the fluoromethyl group at the 2-position offers unique electronic effects that can influence molecular conformation and binding affinity. Researchers investigating heterocyclic compound synthesis frequently inquire about efficient routes to prepare such multifunctionalized pyridines, making this compound a subject of particular interest in synthetic chemistry forums and discussion groups.

From a commercial perspective, 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine has seen growing demand in the fine chemicals market. Analytical data shows increasing search volume for fluorinated pharmaceutical intermediates and specialty pyridine compounds, reflecting broader industry trends toward more complex, fluorine-containing molecules. The compound's CAS number (1804375-13-0) has appeared in multiple patent applications, particularly those related to kinase inhibitors and antimicrobial agents.

The cyano group at the 6-position provides an additional handle for further chemical modifications, making this compound a versatile intermediate in medicinal chemistry. Recent publications have highlighted the importance of such multifunctional heterocycles in fragment-based drug discovery, where the ability to rapidly elaborate molecular scaffolds is crucial. This aligns with current pharmaceutical industry priorities to accelerate lead optimization processes.

Environmental and stability considerations are increasingly important in chemical development, and 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine offers several advantages in this regard. The trifluoromethoxy moiety provides enhanced stability against metabolic degradation compared to traditional alkoxy groups, while maintaining favorable physicochemical properties. This characteristic has made such compounds popular subjects for ADME studies in drug development pipelines.

In agrochemical applications, the structural features of 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine suggest potential as a precursor for novel crop protection agents. The presence of both electron-withdrawing (cyano, trifluoromethoxy) and electron-donating (amino) groups creates interesting electronic properties that could be exploited in designing molecules with specific biological activities. Recent industry reports indicate growing interest in fluorinated agrochemical intermediates with such balanced electronic characteristics.

The synthesis of 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine typically involves multistep procedures starting from appropriately substituted pyridine precursors. Key challenges include the selective introduction of the fluoromethyl group and control of regiochemistry during functionalization. These synthetic aspects are frequently discussed in organic chemistry communities, with particular attention to green chemistry approaches and atom economy principles.

Analytical characterization of this compound presents interesting challenges due to the presence of multiple electronegative substituents. Advanced techniques such as 19F NMR spectroscopy and high-resolution mass spectrometry are typically employed to confirm structure and purity. The distinctive NMR signature of the trifluoromethoxy group serves as a useful diagnostic marker for quality control purposes.

Looking toward future applications, 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine shows promise in materials science beyond its pharmaceutical uses. The combination of fluorine atoms and a conjugated pyridine system suggests potential applications in electronic materials, where such compounds might serve as building blocks for organic semiconductors or liquid crystal materials. This aligns with current research trends exploring fluorinated organic electronic materials.

From a regulatory standpoint, proper handling and documentation procedures apply to 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine, as with all specialized chemicals. Material Safety Data Sheets (MSDS) provide essential guidance for safe laboratory practices when working with this compound. Researchers often search for pyridine derivative safety protocols and fluorochemical handling guidelines, reflecting the importance of these considerations in practical applications.

The commercial availability of 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine has expanded in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Pricing trends reflect the complex synthesis and purification requirements, with costs typically higher than simpler pyridine derivatives. Market analysts note increasing interest in custom fluorinated heterocycles like this one, particularly from pharmaceutical and agrochemical developers.

In conclusion, 3-Amino-6-cyano-2-(fluoromethyl)-4-(trifluoromethoxy)pyridine (CAS No. 1804375-13-0) represents a sophisticated example of modern fluorinated heterocyclic chemistry. Its unique combination of functional groups offers multiple vectors for chemical modification, making it valuable across several research and development sectors. As the chemical industry continues to emphasize structure-activity relationships and molecular design principles, compounds with such carefully engineered structural features will likely see growing importance in advanced applications.

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